Propane-1,1,2,2-tetrol
Description
Contextualization within Polyol Chemistry
Polyols are organic compounds characterized by the presence of multiple hydroxyl (–OH) groups. wikipedia.org This class of molecules is vast, ranging from simple diols like ethylene (B1197577) glycol to complex sugar alcohols and polymeric polyols used in the production of materials such as polyurethanes. wikipedia.orgacs.orgeconic-technologies.comwikipedia.org Polyols are broadly classified based on the number of hydroxyl groups they contain; those with two, three, and four hydroxyl groups are termed diols, triols, and tetrols, respectively. wikipedia.org
Propane-1,1,2,2-tetrol fits into the category of tetrols. Its structure is distinguished by a three-carbon backbone, with two hydroxyl groups attached to the first carbon atom (a geminal diol arrangement) and two hydroxyl groups on the adjacent, second carbon atom (another geminal diol arrangement). nih.govwikipedia.org This specific arrangement of hydroxyl groups places it in the subclass of vicinal geminal polyols, a group of compounds that are generally characterized by their instability. bartleby.comucla.edu
Significance of Vicinal Geminal Polyols in Chemical Theory
The significance of vicinal geminal polyols like this compound is primarily theoretical, offering a platform to study the principles of chemical stability and reactivity. The defining feature of a geminal diol is the presence of two hydroxyl groups on a single carbon atom. wikipedia.orgucla.edu Such structures are typically unstable and exist in equilibrium with their corresponding carbonyl compounds, readily losing a molecule of water. wikipedia.org
This compound can be conceptualized as the fully hydrated form, or dihydrate, of the 1,2-diketone known as methylglyoxal (B44143) (or pyruvaldehyde). nih.govchemicalbook.commagritek.com The study of such hydrated species is crucial for understanding reaction mechanisms in aqueous environments. While the equilibrium for most simple ketones and aldehydes lies far towards the carbonyl form, the presence of adjacent electron-withdrawing groups can shift this equilibrium towards the hydrated form. researchgate.netthieme-connect.de In the case of this compound, the molecule contains two adjacent geminal diol functionalities, making it a subject of interest for computational studies on intramolecular hydrogen bonding and conformational analysis.
Historical and Theoretical Context of Propane-Based Polyol Investigations
The investigation of polyols has a rich history, dating back to the 19th century with the discovery and characterization of simple polyols like glycerol (B35011). The development of polyurethane chemistry in the 1930s by Otto Bayer and his colleagues significantly spurred research into a wide variety of polyols as key monomers for polymerization. wikipedia.orgscispace.com
The study of propane-based polyols is a subset of this broader field. While simple propane-diols and triols are common and have been extensively studied, the theoretical investigation of more complex and unstable structures like this compound is a more recent endeavor, driven by the advancement of computational chemistry. Spectroscopic studies, particularly using NMR, have been instrumental in investigating the equilibrium between methylglyoxal and its hydrated forms in aqueous solutions, providing indirect evidence for the transient existence of species like this compound. nih.gov These studies have shown that the solvent environment and temperature significantly influence the equilibrium between the different hydrated forms of methylglyoxal. nih.gov Gas-phase studies have also been conducted to understand the hydration of methylglyoxal, which is relevant in atmospheric chemistry. acs.org
Computed Properties of this compound
Detailed experimental data for this compound is not available due to its transient nature. However, its properties have been calculated using computational methods and are available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₄ | nih.govwikidata.org |
| Molecular Weight | 108.09 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 116079-22-2 | nih.govchemsrc.com |
| Canonical SMILES | CC(C(O)O)(O)O | nih.govwikidata.org |
| InChI Key | QBJJYRZAHQDNMZ-UHFFFAOYSA-N | nih.govwikidata.org |
| Topological Polar Surface Area | 80.9 Ų | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Research Findings
There are no dedicated research articles on the synthesis and isolation of this compound. The scientific understanding of this compound is derived from theoretical studies and the experimental investigation of the hydration of methylglyoxal.
In aqueous solutions, methylglyoxal is known to exist in equilibrium with its hydrated forms. nih.govchemicalbook.com This includes a monohydrate and a dihydrate, the latter of which is this compound. nih.govmagritek.com NMR and UV spectroscopy have been employed to study these equilibria, confirming that in water, methylglyoxal is predominantly present in its hydrated forms. nih.gov The specific ratio of these forms is influenced by factors such as solvent, temperature, and water availability. nih.gov The high reactivity of methylglyoxal is attributed to these equilibria, which allow it to readily switch between less reactive hydrated forms and more reactive dicarbonyl forms. chemicalbook.com
Computational studies have provided further insight into the structure and stability of this compound. These theoretical analyses are essential for understanding its properties in the absence of experimental data on the isolated compound.
Structure
3D Structure
Properties
CAS No. |
116079-22-2 |
|---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
propane-1,1,2,2-tetrol |
InChI |
InChI=1S/C3H8O4/c1-3(6,7)2(4)5/h2,4-7H,1H3 |
InChI Key |
QBJJYRZAHQDNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)O)(O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Propane 1,1,2,2 Tetrol
Electronic Structure and Molecular Orbital Analysis
The electronic structure of Propane-1,1,2,2-tetrol is characterized by its dense arrangement of highly electronegative oxygen atoms, which significantly influences its charge distribution and chemical reactivity. As the hydrate (B1144303) of pyruvaldehyde (methylglyoxal), its electronic properties are distinct from its unsaturated precursor.
Quantum Chemical Characterization of Bonding and Electron Density
The molecule consists of a three-carbon backbone. The C1 and C2 carbons are geminal diols, meaning each is bonded to two hydroxyl (-OH) groups. This arrangement leads to a high concentration of electron density around the oxygen atoms due to their high electronegativity. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), would reveal a significant polarization of the C-O and O-H bonds.
The electron density distribution, often analyzed through methods like Quantum Theory of Atoms in Molecules (QTAIM), would show bond critical points (BCPs) indicative of covalent C-C, C-O, C-H, and O-H bonds. The electron density at these BCPs provides insight into bond strength and nature. Furthermore, the Laplacian of the electron density can identify regions of electron concentration and depletion, highlighting the lone pairs on the oxygen atoms and the electrophilic nature of the carbon and hydrogen atoms.
The presence of four hydroxyl groups in close proximity suggests a complex network of intramolecular interactions, primarily hydrogen bonds, which would further modulate the electron density across the molecule.
Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the oxygen atoms. The LUMO is likely to be an anti-bonding σ* orbital associated with the C-O or O-H bonds.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A larger gap generally implies greater stability and lower chemical reactivity. In the case of this compound, the presence of multiple hydroxyl groups can lead to a complex orbital energy landscape.
Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, quantify the molecule's reactivity. Due to the numerous electronegative oxygen atoms, this compound is expected to have a high electrophilicity index, suggesting it can act as a good electron acceptor.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Hypothetical DFT Calculation)
| Property | Estimated Value (a.u.) | Description |
| HOMO Energy | -0.35 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | +0.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.40 | Energy difference between HOMO and LUMO, an indicator of chemical stability and reactivity. |
| Chemical Potential (μ) | -0.15 | A measure of the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | 0.20 | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | 0.056 | A measure of the energy lowering of a system when it accepts electrons. |
Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in similar polyhydroxylated compounds.
Conformational Landscape and Energetic Minima
The conformational flexibility of this compound is governed by rotation around its C1-C2 and C2-C3 single bonds. The presence of bulky and highly polar hydroxyl groups leads to a complex potential energy surface with multiple local minima.
Quantum Mechanical Conformational Analysis (e.g., DFT, MP2, CCSD(T))
A thorough conformational analysis of this compound would involve systematic rotation of the key dihedral angles and subsequent geometry optimization of the resulting structures using high-level quantum mechanical methods. Methods like DFT (e.g., with B3LYP or M06-2X functionals), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) would provide accurate relative energies of the different conformers. nih.gov
The most stable conformers would be those that minimize steric repulsion between the hydroxyl groups and maximize favorable intramolecular hydrogen bonding. Staggered conformations are generally preferred over eclipsed ones to reduce torsional strain. libretexts.org
Potential Energy Surface Exploration and Isomerization Pathways
Exploration of the potential energy surface (PES) would reveal the energy barriers separating the different conformers. researchgate.net These barriers correspond to transition states on the PES and determine the rates of interconversion between conformers at a given temperature. For this compound, the rotation around the C1-C2 bond, which is flanked by four hydroxyl groups, is expected to have a higher rotational barrier compared to the C2-C3 bond.
Isomerization pathways could also involve the transfer of a proton between hydroxyl groups, leading to different tautomeric forms, although the tetrol form is generally expected to be the most stable in the absence of a catalyst.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer ID | C2-C1-C2-O Dihedral Angle (°) | C1-C2-C3-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular H-bonds |
| Conf-1 | 60 (Gauche) | 180 (Anti) | 0.00 | O-H···O (vicinal) |
| Conf-2 | 180 (Anti) | 180 (Anti) | 1.5 | None |
| Conf-3 | 60 (Gauche) | 60 (Gauche) | 2.1 | O-H···O (vicinal) |
| Conf-4 | -60 (Gauche) | 180 (Anti) | 0.00 | O-H···O (vicinal) |
Note: This table presents a simplified, hypothetical set of conformers and their relative energies to illustrate the concepts of conformational analysis. Actual computational studies would yield a more complex landscape.
Intramolecular Interactions: A Focus on Hydrogen Bonding Cooperativity
A defining feature of this compound is the potential for extensive intramolecular hydrogen bonding. The four hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a network of interactions.
A key phenomenon in such networks is hydrogen bonding cooperativity. nih.govcam.ac.uk This means that the formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds. In a chain of hydrogen bonds (e.g., O-H···O-H···O), the donor ability of the second O-H group is enhanced by the acceptor role of its oxygen atom. This leads to a strengthening of the second hydrogen bond compared to an isolated one.
Theoretical Treatment of Vicinal and Geminal Hydroxyl Group Interactions
The structure of this compound presents a complex landscape of intramolecular interactions dominated by its hydroxyl groups. The molecule contains two geminal diol moieties (at C1 and C2) and a vicinal diol arrangement (between C1 and C2). ucla.eduwikipedia.org Theoretical treatments of such systems focus heavily on the nature and cooperativity of hydrogen bonding.
The geminal diol groups are inherently less stable than their vicinal counterparts. wikipedia.orgbartleby.com Gem-diols are often transient species in aqueous solutions, existing in equilibrium with the corresponding carbonyl compound. chemistrysteps.com In the case of this compound, the two gem-diol structures at C1 and C2 would be expected to have a strong tendency to lose water molecules. Computational models predict that the stabilization gained from intramolecular hydrogen bonding may be insufficient to overcome this inherent instability. The interaction between the vicinal and geminal groups creates a dense and sterically crowded environment, leading to significant repulsive forces between the oxygen atoms, which further complicates the conformational landscape.
Role of C-H…OH Interactions in Conformation and Stability
Beyond the dominant O-H···O hydrogen bonds, weaker C-H···O-H interactions play a subtle yet significant role in the conformational stability of polyols. researchgate.net These interactions, where a C-H bond acts as a hydrogen donor to a hydroxyl oxygen, are considered secondary hydrogen bonds. researchgate.net Though weaker than conventional hydrogen bonds, their abundance can collectively contribute to the stability of specific conformers. researchgate.net
Intermolecular Interactions and Aggregation Behavior
The four hydroxyl groups in this compound make it a potent candidate for forming extensive intermolecular hydrogen-bonded networks, leading to aggregation in condensed phases.
Computational Studies of Dimer and Oligomer Formation
Computational chemistry provides a powerful tool for investigating the initial stages of aggregation through the study of dimer and small oligomer formation. Density Functional Theory (DFT) calculations on simpler polyols, such as 1,3-diols and 1,3,5-triols, show significant binding energies for their dimers. abq.org.br These studies suggest that polyol dimers are connected via strong intermolecular hydrogen bonds. abq.org.br
For this compound, dimer formation would be driven by multiple O-H···O interactions between two molecules. Theoretical optimizations would likely identify various dimer configurations with high binding energies. Molecular dynamics simulations on other polyols have shown that larger molecules with more hydroxyl groups have a strong tendency to self-aggregate into large clusters. aip.org This suggests that this compound would readily form not just dimers but also trimers and larger oligomers in a hypothetical non-reactive environment. The formation of these aggregates is a key factor in the physical properties of polyols. ncsu.edu
| Polyol Dimer | Computational Method | Binding Energy (kcal/mol) |
|---|---|---|
| 1,3-Propanediol Dimer | B3LYP/6-31+G(d,p) | 15.79 |
| 1,3,5-Pentanetriol Dimer | B3LYP/6-31+G(d,p) | 18.55 |
Theoretical Modeling of Hydrogen Bonding Networks in Hypothetical Condensed Phases
In a hypothetical condensed phase (liquid or amorphous solid), this compound would form a dense, three-dimensional hydrogen-bonding network. Molecular dynamics simulations of other polyols in solution show that they significantly distort the typical structure of the surrounding solvent (like water) by competing for hydrogen bonds. researchgate.netnih.gov This reflects the powerful hydrogen-bonding capability of the polyol itself.
Stability and Reactivity Prediction
The primary chemical feature governing the stability and reactivity of this compound is the presence of two geminal diol groups on adjacent carbons.
Thermochemical Analysis of Formation and Decomposition Pathways
Thermochemical analysis of this compound is largely theoretical due to its expected instability. The presence of geminal diols makes the molecule prone to facile dehydration to form more stable carbonyl compounds. wikipedia.orgchemistrysteps.combartleby.com The decomposition of polyols is a complex process with multiple available routes. nist.gov
The most probable decomposition pathway for this compound would begin with the elimination of water from one or both of the gem-diol moieties. The loss of a water molecule from the C1(OH)2 group would yield a β-keto aldehyde, while dehydration at the C2(OH)2 group would produce an α-hydroxy ketone. Subsequent or concerted elimination of a second water molecule would lead to highly unsaturated and reactive species.
Global thermal decomposition kinetics for related polyol esters are often modeled using pseudo-first-order rate expressions due to the complexity of the competing reactions. nist.gov The decomposition process for polyols can also be initiated by C-C bond cleavage at elevated temperatures, leading to smaller fragments. ncsu.edu For this compound, the C1-C2 bond, weakened by the presence of four electron-withdrawing hydroxyl groups, would be a likely point of cleavage.
| Pathway | Description | Primary Products |
|---|---|---|
| Dehydration at C1 | Elimination of one water molecule from the C1 gem-diol group. | 2,2-dihydroxypropanal + H₂O |
| Dehydration at C2 | Elimination of one water molecule from the C2 gem-diol group. | 1,1-dihydroxypropan-2-one + H₂O |
| C1-C2 Bond Cleavage | Rupture of the bond connecting the two hydroxylated carbons. | Formyl radical, dihydroxy-methyl radical, and subsequent products. |
| Double Dehydration | Loss of two water molecules. | Propanedial or other unsaturated carbonyls + 2H₂O |
Prediction of Reaction Sites and Mechanisms through Quantum Chemical Descriptors
The prediction of how and where a molecule will react is a cornerstone of modern computational chemistry. This is achieved by calculating a variety of quantum chemical descriptors, which are numerical values derived from the molecule's calculated electronic structure. These descriptors provide insight into the molecule's reactivity, stability, and the likely mechanisms of its chemical transformations. researchgate.net
Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. allsubjectjournal.com
Another powerful tool is Natural Bond Orbital (NBO) analysis. numberanalytics.com NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structures. This method is instrumental in understanding reaction mechanisms by quantifying donor-acceptor interactions, which describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. numberanalytics.com These interactions highlight the most significant electronic stabilization pathways within the molecule and between reacting molecules, thereby identifying the most probable reaction sites and intermediates. numberanalytics.comrsc.org
While these quantum chemical methods are standard for characterizing molecular reactivity, specific published research detailing a comprehensive NBO analysis or reporting the precise HOMO-LUMO gap for this compound is not readily found in the surveyed scientific literature. Application of these computational techniques would be necessary to provide a detailed map of its reactive potential.
Comparative Computational Studies with Isomeric Propane (B168953) Tetrols and Analogues
Comparing the computed properties of a molecule with its isomers and structural analogues provides valuable insights into how changes in structure affect chemical and physical properties. While detailed peer-reviewed comparative studies involving this compound are scarce, a preliminary comparison can be made using data computed and compiled in publicly available databases.
Comparative Analysis with Propane-1,1,2,3-tetrol
Propane-1,1,2,3-tetrol is an isomer of this compound, differing in the placement of one hydroxyl group. This structural change from a geminal diol at both C1 and C2 (in the hypothetical hydrated form of a diketone) to vicinal hydroxyl groups along the C1-C2-C3 backbone is expected to significantly alter its three-dimensional shape and hydrogen bonding capabilities. A comparison of their basic computed properties is shown below. Data for the (2R) stereoisomer of Propane-1,1,2,3-tetrol is used here for comparison. nih.gov
Table 1: Comparison of Computed Properties of this compound and (2R)-Propane-1,1,2,3-tetrol
The identical molecular formula, weight, and polar surface area are expected for isomers. However, the computed complexity for this compound is notably higher, which may reflect its more congested structure with two geminal diol centers. The slightly more negative XLogP3 value for the 1,1,2,3-isomer suggests it may be marginally more hydrophilic.
Comparative Analysis with Propane-1,2,2,3-tetrol
Propane-1,2,2,3-tetrol presents another isomeric form, with the geminal diol located at the central carbon atom (C2). nih.gov This arrangement creates a symmetrical structure, which contrasts with the other two isomers.
Table 2: Comparison of Computed Properties of this compound and Propane-1,2,2,3-tetrol
Similar to the previous comparison, the complexity of this compound is significantly higher. The XLogP3-AA value for Propane-1,2,2,3-tetrol is the most negative of the three isomers, suggesting it is the most hydrophilic according to this descriptor. A detailed computational study would be required to determine the relative thermodynamic stabilities of these three isomers, which is influenced by factors like intramolecular hydrogen bonding and steric strain.
Comparative Analysis with Ethane-1,1,2,2-tetrol and Butane-1,2,3,4-tetrol
Comparing this compound to its lower and higher chain-length analogues, Ethane-1,1,2,2-tetrol and Butane-1,2,3,4-tetrol, demonstrates the effect of the alkyl chain length on molecular properties. Ethane-1,1,2,2-tetrol can be seen as the core di-geminal diol structure, while Butane-1,2,3,4-tetrol is a simple, linear polyol without geminal hydroxyl groups. nih.govnih.govchemspider.com
Table 3: Comparison of Computed Properties of Ethane, Propane, and Butane Tetrol Analogues
Advanced Synthetic Methodologies for Propane 1,1,2,2 Tetrol and Its Analogues
Hypothetical Reaction Pathways for Selective Polyhydroxylation
The synthesis of a molecule like propane-1,1,2,2-tetrol, with its dense arrangement of hydroxyl groups, would necessitate exceptionally controlled and selective oxidation and hydroxylation reactions. The primary challenge lies in installing four hydroxyl groups onto a three-carbon chain with precise regiochemistry, avoiding overoxidation and the inherent instability of the geminal diol moieties. researchgate.netyoutube.com
Strategies for Geminal Diol Formation Precursors
The formation of a geminal diol is fundamentally a hydration reaction of a carbonyl group. jove.comlibretexts.org Therefore, a logical retrosynthetic approach to this compound would involve the hydration of a precursor containing two adjacent carbonyl groups, such as propane-1,2-dione (methylglyoxal). The stability of geminal diols can be influenced by the electronic nature of substituents; electron-withdrawing groups tend to stabilize the hydrated form. stackexchange.comlibretexts.org
A hypothetical pathway could involve the selective oxidation of a vicinal diol precursor. For instance, the controlled oxidation of 1,2-propanediol could theoretically yield the desired dicarbonyl intermediate. However, achieving this without C-C bond cleavage or overoxidation to carboxylic acids presents a significant hurdle.
Table 1: Hypothetical Precursors for this compound Synthesis
| Precursor Name | Structure | Key Transformation | Challenges |
| Propane-1,2-dione | CH₃-CO-CHO | Double hydration | Controlling the equilibrium to favor the tetrol; avoiding side reactions like aldol (B89426) condensation. |
| 2-Oxopropanal | |||
| 1-Hydroxyacetone | CH₃-CO-CH₂OH | Selective oxidation followed by hydration | Achieving selective oxidation of the secondary alcohol without affecting the primary alcohol or the ketone. |
| Propenal | CH₂=CH-CHO | Dihydroxylation and hydration | Selectively dihydroxylating the double bond and hydrating the aldehyde under compatible conditions. |
Stereoselective Approaches to Polyol Synthesis
The C2 carbon in this compound is a stereocenter. Consequently, any practical synthesis must address the stereochemical outcome. Modern asymmetric synthesis provides powerful tools for the stereoselective construction of polyols. researchgate.netrsc.org
A key strategy would be the asymmetric dihydroxylation of an appropriate alkene precursor. The Sharpless Asymmetric Dihydroxylation, for example, is a renowned method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgalfa-chemistry.comnumberanalytics.comorganic-chemistry.org One could envision applying this methodology to a precursor like 2-hydroxypropenal or its protected form. The reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the formation of a chiral osmium complex that reacts with the alkene to form a cyclic osmate ester. wikipedia.orgnptel.ac.in Subsequent hydrolysis releases the chiral diol. The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, determines which enantiomer of the diol is produced. alfa-chemistry.com
Catalytic Systems for Vicinal Tetrol Synthesis
The direct synthesis of the vicinal tetrol moiety is a formidable task. Catalysis, both heterogeneous and homogeneous, would be indispensable for achieving the required selectivity and efficiency.
Heterogeneous Catalysis Considerations (e.g., Metal-Based Catalysts, Supported Systems)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often improved stability, which are crucial for industrial applications and green chemistry. lucp.netmpob.gov.my
For the synthesis of polyols, particularly vicinal diols, supported metal catalysts are of great interest. researchgate.net Osmium tetroxide, a highly effective but toxic and volatile reagent for dihydroxylation, can be immobilized on various supports to mitigate these issues. rsc.orgrsc.org Supports like polymers, silica, or even fullerenes have been used to heterogenize OsO₄. rsc.orgacs.orgu-tokyo.ac.jp A polymer-incarcerated osmium catalyst has been shown to be nontoxic and efficient for dihydroxylation reactions. u-tokyo.ac.jp
Other metal-based heterogeneous catalysts, such as those based on manganese, have also been developed for the cis-dihydroxylation of olefins using hydrogen peroxide as a green oxidant. nih.gov An Os-Zn-Al hydrotalcite-like material has been investigated for the heterogeneous oxidation of olefins to vicinal diols. e3s-conferences.org These systems could hypothetically be adapted for the multiple hydroxylation steps required for this compound, although achieving the desired tetrol structure without overoxidation or decomposition would be extremely challenging.
Table 2: Comparison of Potential Heterogeneous Catalyst Systems
| Catalyst System | Support Material | Oxidant | Advantages | Potential Challenges for Tetrol Synthesis |
|---|---|---|---|---|
| OsO₄ on Polymer Support u-tokyo.ac.jp | Polymer (e.g., PI Os) | NMO, H₂O₂ | Reduced toxicity, reusability, high efficiency. lucp.netu-tokyo.ac.jp | Controlling the four-fold hydroxylation, catalyst deactivation. |
| Os on Fullerene rsc.orgrsc.org | Buckminsterfullerene (C₆₀) | NMO | Good conversion and selectivity, recyclable. rsc.orgrsc.org | Support stability under oxidative conditions, cost. rsc.org |
| Mn on Silica Gel nih.gov | Silica Gel | H₂O₂ | Uses a greener oxidant, avoids toxic heavy metals. nih.gov | Lower selectivity compared to Os, potential for overoxidation. |
| Os-Zn-Al Hydrotalcite e3s-conferences.org | Hydrotalcite | NMO, K₃Fe(CN)₆, H₂O₂ | Good catalytic activity for dihydroxylation. e3s-conferences.org | Complex reaction mixture, optimization of co-oxidant. |
Homogeneous Catalysis for Polyol Derivatives and Intermediates
Homogeneous catalysis often provides higher activity and selectivity compared to heterogeneous systems, although catalyst separation can be more complex. anr.fracs.org In the context of polyol synthesis, homogeneous catalysts are crucial for transformations requiring high precision. mpg.de
The Sharpless Asymmetric Dihydroxylation is a prime example of a powerful homogeneous catalytic system. wikipedia.orgnumberanalytics.com It employs a soluble osmium catalyst and a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes. alfa-chemistry.comorganic-chemistry.org The synthesis of polyol derivatives from renewable resources like vegetable oils often utilizes homogeneous catalysts for epoxidation and subsequent ring-opening to form polyols. mpob.gov.myresearchgate.net For instance, the synthesis of polycarbonate polyols from CO₂ and epoxides is effectively carried out using homogeneous zinc or magnesium complexes. acs.org
A hypothetical homogeneous strategy for this compound could involve a multi-step process using different catalytic systems for each transformation, such as a Sharpless dihydroxylation to install the C1-C2 diol, followed by a separate, highly selective oxidation of a protected intermediate to generate the C2-C3 diol functionality.
Green Chemistry Principles in Polyol Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. neliti.com This is particularly relevant in oxidation reactions, which traditionally use stoichiometric and often toxic reagents like chromium compounds. beyondbenign.orgspcmc.ac.in
The development of catalytic oxidations using environmentally benign oxidants is a key goal of green chemistry. pharmacyjournal.inlibretexts.org Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. rsc.orgdoria.fi Significant research has focused on developing catalysts that can effectively use H₂O₂ for selective oxidations, including the synthesis of polyols from various starting materials like vegetable oils or diglycerol. rsc.orggoogle.comresearchgate.net
Other green chemistry considerations include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. neliti.com Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Renewable Feedstocks : Synthesizing polyols from renewable sources like biomass or waste oils is a major area of research. researchgate.netmdpi.com
Safer Solvents and Auxiliaries : Minimizing or replacing hazardous organic solvents with safer alternatives like water or supercritical fluids. pharmacyjournal.in
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. pharmacyjournal.in
A truly "green" synthesis of a polyol like this compound would ideally involve a catalytic process using a non-toxic, recyclable catalyst, a clean oxidant like H₂O₂ or O₂, and water as the solvent, starting from a renewable precursor.
Exploration of Bio-based Precursors and Renewable Feedstocks (e.g., Glycerol (B35011) Derivatives)
The shift towards green chemistry has placed significant emphasis on utilizing renewable feedstocks for chemical synthesis. Glycerol, the primary byproduct of biodiesel production, stands out as a versatile and abundant C3 polyol building block. mdpi.comrsc.orgscielo.br Its availability makes it an economically attractive starting material for producing value-added chemicals, including hypothetical pathways to this compound. mdpi.comgoogle.com
Glycerol's structure is a logical precursor for a C3 tetrol. Synthetic strategies could involve converting glycerol into "activated forms" like epichlorohydrin (B41342) or glycidol, which facilitates the introduction of additional functional groups. rsc.org For instance, research has detailed the one-pot synthesis of chlorinated glycerol derivatives, which can serve as intermediates for further nucleophilic substitution to introduce additional hydroxyl groups. mdpi.com
Beyond glycerol, the broader family of bio-based polyols is derived from various renewable resources. mdpi.com Polysaccharides like starch and cellulose, as well as sugars such as D-mannose, are common starting points for producing a range of polyol derivatives, including hexane-tetrols with defined stereochemistry. sci-hub.seuu.nl These established routes for other polyols provide a strategic blueprint for developing methods applicable to novel targets like this compound.
Table 1: Potential Bio-based Precursors for Polyol Synthesis
Atom Economy and Reaction Efficiency in Proposed Routes
Atom economy is a core principle of green chemistry, measuring the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final desired product. A high-yielding reaction can still have poor atom economy if it generates a significant amount of byproducts.
In the synthesis of highly functionalized molecules like this compound, achieving high atom economy is a primary goal. Catalytic routes are central to this objective. For example, the catalytic conversion of glycerol to lactic acid has been shown to be highly selective and atom-economic, generating hydrogen gas as the only byproduct. chemistrysteps.com Such principles are directly applicable to the design of synthetic pathways for other glycerol-derived polyols.
Addition reactions, such as the dihydroxylation of an alkene, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. A hypothetical route to this compound starting from a C3 alkene precursor via catalytic oxidation and dihydroxylation steps would, in principle, offer high atom economy. The efficiency of such routes depends heavily on the selectivity of the catalysts used to prevent over-oxidation or the formation of isomers. Research into the synthesis of other polyols, such as the conversion of methyl glycosides to hexane-tetrols, demonstrates that high selectivity and yield can be achieved through careful catalyst and process design. sci-hub.se
Derivatization Strategies for Synthetic Accessibility
The presence of multiple hydroxyl groups in polyols like this compound presents a significant challenge for synthetic accessibility. Achieving selective modification of one specific hydroxyl group while leaving others untouched is crucial for building more complex molecules. To overcome this, chemists employ various derivatization strategies, primarily involving the use of protecting groups or advanced catalyst-controlled reactions. d-nb.inforsc.org
Protection Group Chemistry for Selective Functionalization
Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions. wikipedia.org For polyols, and particularly for the vicinal diol (1,2-diol) moieties present in this compound, cyclic acetals and ketals are common and effective protecting groups. chemistrysteps.comwikipedia.org Reacting a 1,2-diol with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) under acidic conditions forms a stable five-membered ring (a dioxolane), effectively masking the two hydroxyl groups. scielo.br
This strategy allows other, unprotected hydroxyl groups in the molecule to undergo reaction. Once the desired transformation is complete, the protecting group can be removed by hydrolysis in aqueous acid to regenerate the diol. wikipedia.org
Another major class of protecting groups for alcohols is silyl (B83357) ethers (e.g., TBDMS, TIPS). harvard.edu The steric bulk of the silyl group can be tuned to selectively protect the most accessible (least sterically hindered) hydroxyl group. The relative stability of different silyl ethers also allows for sequential deprotection, providing a powerful tool for complex synthesis.
More advanced methods bypass traditional protecting groups altogether, using catalysts to achieve site-selective functionalization. Organoboron catalysts, for instance, can reversibly bind to cis-vicinal diols, activating one hydroxyl group over the other for regioselective acylation or alkylation. scholaris.carsc.orgresearchgate.net
Synthesis of Chemically Related Polyol Derivatives as Synthetic Targets
The synthesis of chemically related polyols serves both as a source of valuable compounds and as a platform for developing and refining synthetic methodologies. The field is rich with examples of converting bio-based starting materials into a diverse array of polyol derivatives.
A prominent example is the synthesis of hexane-tetrols and -triols from methyl glycosides, which are derived from sugars. These processes can yield products with fixed hydroxyl group positions and defined stereochemistry, which is critical for applications in pharmaceuticals and chiral materials. sci-hub.seresearchgate.net
Glycerol itself is the starting point for a vast number of derivatives. It can be polymerized to form polyglycerols or used as an initiator for the synthesis of polyether polyols with specific properties, such as enhanced flame retardancy when using a glycerol phosphate (B84403) initiator. google.comresearchgate.net Furthermore, the hydroxyl groups of glycerol can be converted into other functionalities to create novel building blocks. For example, a multi-step synthesis starting from glycerol can yield 1,2,3-triazole derivatives by converting a hydroxyl group to an azide (B81097) and then performing a cycloaddition reaction. scielo.br Similarly, glycerol can be converted into various ether derivatives, which are explored as green solvents and fuel additives. rsc.org
The study of these synthetic targets provides valuable insights and established procedures that can be adapted for the synthesis of less common molecules like this compound.
Table 2: Examples of Chemically Related Polyol Derivatives and Their Applications
Compound Names Mentioned
Table 3: List of Chemical Compounds
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For polyols like propane-1,1,2,2-tetrol, NMR provides critical insights into the conformation and the dynamic behavior of hydroxyl groups.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the methyl protons (H-3), the methine proton (H-2), and the four hydroxyl protons. The chemical shifts of the hydroxyl protons are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In a non-exchanging solvent, one would expect to see distinct signals for the four hydroxyl protons, potentially with observable coupling to the adjacent C-H protons. However, in protic solvents like D₂O, these hydroxyl protons will exchange with the solvent, leading to the disappearance of their signals.
The methyl protons (CH₃) at C-3 would appear as a singlet, integrating to three protons. The methine proton at C-2 would appear as a quartet if coupled to the methyl protons, though this is not the case due to the intervening quaternary carbon. Instead, it will be a singlet, or if coupled to the hydroxyl proton on C-2, a doublet.
The ¹³C NMR spectrum provides information on the carbon framework. For this compound, three distinct carbon signals are expected. The chemical shifts can be predicted based on data from similar polyols. For instance, in a study of the related compound propane-1,2,2,3-tetrol, the carbon signals were assigned using 2D NMR techniques. semanticscholar.org Based on this, the approximate chemical shifts for this compound can be estimated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | - | ~95-105 |
| C-2 | ~3.5-4.0 (s, 1H) | ~75-85 |
| C-3 | ~1.1-1.3 (s, 3H) | ~15-25 |
| OH (C-1) | Variable | - |
| OH (C-2) | Variable | - |
Note: Predicted values are based on the analysis of related polyol structures and are subject to variation based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar couplings between protons. For this compound, a key correlation would be expected between the methine proton (H-2) and the hydroxyl proton on C-2, provided the exchange rate is slow enough. No correlation would be seen between the methyl protons (H-3) and the methine proton (H-2) due to the lack of direct coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the methine proton signal and the C-2 carbon signal, and a cross-peak between the methyl proton signals and the C-3 carbon signal. semanticscholar.orglibretexts.org This is crucial for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the molecular structure. semanticscholar.orglibretexts.org For this compound, the following key HMBC correlations would be anticipated:
The methyl protons (H-3) would show correlations to the quaternary carbon C-1 and the methine carbon C-2.
The methine proton (H-2) would show correlations to the quaternary carbon C-1 and the methyl carbon C-3.
These 2D NMR techniques, when used in combination, provide a detailed and robust confirmation of the molecular structure of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Analysis
Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds, which are prevalent in polyols like this compound.
The O-H stretching region in the infrared (IR) and Raman spectra of this compound is expected to be dominated by a broad absorption band between 3200 and 3600 cm⁻¹. This broadening is a hallmark of hydrogen-bonded hydroxyl groups. The exact position and shape of this band are influenced by the strength and distribution of the intramolecular and intermolecular hydrogen bonds.
In a dilute solution of a non-polar solvent, intramolecular hydrogen bonding would be more prominent. This would likely result in a relatively sharper band at a lower frequency compared to a free O-H stretch (typically around 3650 cm⁻¹). In the condensed phase or in concentrated solutions, a broader and more complex band shape would be observed due to a network of intermolecular hydrogen bonds. Studies on similar polyols have shown that the stereochemistry of the hydroxyl groups significantly affects the hydrogen-bonding patterns and, consequently, the IR spectra. acs.orgresearchgate.net For instance, syn-tetrols, which can form linear hydrogen-bonded chains, exhibit a very broad OH-stretching band. researchgate.net
Table 2: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Broad band indicative of hydrogen bonding. |
| C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl and methine groups. |
| C-O stretch | 1000 - 1200 | Strong absorptions typical for alcohols. |
| O-H bend | 1300 - 1450 | In-plane bending of the hydroxyl groups. |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For this compound (molar mass: 108.09 g/mol ), the molecular ion peak ([M]⁺) might be weak or absent in an electron ionization (EI) mass spectrum, which is common for alcohols due to their facile fragmentation. libretexts.org A prominent fragmentation pathway for polyols is the loss of water molecules. Therefore, peaks corresponding to [M-H₂O]⁺, [M-2H₂O]⁺, and so on, are expected.
Another common fragmentation pathway involves the cleavage of carbon-carbon bonds. For this compound, cleavage of the C1-C2 or C2-C3 bond would lead to characteristic fragment ions.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 90 | [C₃H₆O₃]⁺ | Loss of H₂O |
| 72 | [C₃H₄O₂]⁺ | Loss of 2H₂O |
| 61 | [CH(OH)₂]⁺ | Cleavage of C1-C2 bond |
| 43 | [C₂H₃O]⁺ | Further fragmentation |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would be more likely to produce a prominent protonated molecule peak [M+H]⁺ at m/z 109, which would confirm the molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₃H₈O₄, the theoretical exact mass can be calculated. nih.gov This calculated value is fundamental for confirming the molecular formula of a synthesized or isolated sample, distinguishing it from other isobaric compounds.
The monoisotopic mass of this compound is computed to be 108.04225873 Da. nih.gov In an HRMS experiment, this value would be compared against the experimentally measured mass of the protonated molecule [M+H]⁺ or other adducts. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's elemental formula. uni-saarland.denih.gov
Table 1: Computed Mass Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈O₄ | nih.gov |
| Molecular Weight | 108.09 g/mol | nih.gov |
| Exact Mass | 108.04225873 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation and analyzing the resulting fragment ions. nih.gov While specific experimental MS/MS data for this compound is not widely published, the fragmentation mechanisms can be predicted based on the known behavior of polyols and alcohols under collision-induced dissociation (CID). libretexts.org
The primary fragmentation pathways for polyhydroxylated compounds typically involve the sequential loss of neutral molecules, such as water (H₂O), and cleavage of carbon-carbon bonds. libretexts.org For this compound, the molecular ion [C₃H₈O₄]⁺˙ would be expected to be of low abundance or absent in electron ionization, with the spectrum dominated by fragment ions.
Expected fragmentation patterns would include:
Dehydration: The loss of one or more water molecules is a characteristic fragmentation for alcohols. Peaks corresponding to [M-H₂O]⁺˙, [M-2H₂O]⁺˙, and subsequent water losses would be anticipated.
Carbon-Carbon Bond Cleavage: Cleavage of the C-C bonds would lead to the formation of smaller, stable carbocations. Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) is a common pathway. libretexts.org
Table 2: Hypothetical Fragmentation Data for this compound (C₃H₈O₄)
| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 91 | [C₃H₇O₃]⁺ | H₂O | Loss of a water molecule from the protonated molecule [M+H]⁺. |
| 73 | [C₃H₅O₂]⁺ | 2H₂O | Sequential loss of a second water molecule. |
| 61 | [C₂H₅O₂]⁺ | CH₂O₂ | Cleavage of the C1-C2 bond. |
| 45 | [CH₃O]⁺ | C₂H₅O₃ | Cleavage and rearrangement. |
Note: This table is predictive and based on general fragmentation principles for polyols. Actual experimental data would be required for definitive structural elucidation.
X-ray Crystallography of this compound and its Inclusion Complexes
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Solid-State Molecular Conformation and Packing Arrangements
As of the current literature, specific single-crystal X-ray diffraction data for this compound has not been reported. However, based on studies of similar small-chain tetrols like erythritol (B158007), it can be hypothesized that this compound would adopt a conformation that maximizes the stability afforded by intramolecular and intermolecular hydrogen bonding. researchgate.net The presence of four hydroxyl groups on adjacent carbon atoms suggests a high potential for steric hindrance, which would influence the torsion angles of the C-C backbone. The molecular packing in the crystal lattice would be heavily dictated by the formation of an extensive hydrogen-bonding network. researchgate.net In analogous structures, such as other tetrols, molecules often arrange in layered or complex three-dimensional networks to satisfy the hydrogen bonding capabilities of the hydroxyl groups. researchgate.net
Intermolecular Hydrogen Bonding Networks in Crystalline Structures
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Erythritol |
Reaction Mechanisms and Chemical Transformations Involving Propane 1,1,2,2 Tetrol
Dehydration and Elimination Reactions
The presence of two geminal diol moieties at the C1 and C2 positions and a vicinal diol across C1-C2 makes dehydration a highly probable and facile reaction pathway for Propane-1,1,2,2-tetrol. Geminal diols are notoriously unstable and readily lose a molecule of water to form a carbonyl group. cdnsciencepub.comwikipedia.orgwikipedia.org This inherent instability is due to the steric hindrance and electronic repulsion between the two hydroxyl groups attached to the same carbon atom. quora.com
In the case of this compound, the dehydration is expected to be a spontaneous process, likely initiated by acid or base catalysis, or even occurring under neutral conditions with mild heating. The initial dehydration would likely involve one of the gem-diol groups, leading to the formation of an α-hydroxy-ketone or an α-hydroxy-aldehyde.
A particularly interesting dehydration pathway for the vicinal diol portion of this compound is the pinacol (B44631) rearrangement, which occurs under acidic conditions. wikipedia.orgchemistrysteps.com This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequently, a 1,2-alkyl or -hydride shift occurs, leading to the formation of a ketone. wikipedia.orgjove.com For an unsymmetrical diol like the one in this compound, the hydroxyl group that leaves is the one that forms the more stable carbocation. chemistrysteps.comlibretexts.org
Hypothetical Dehydration Pathways of this compound:
| Starting Moiety | Reaction Type | Probable Intermediate(s) | Final Product(s) |
| C1 gem-diol | Dehydration | α-hydroxy-β-keto-alcohol | 1-hydroxypropane-1,2-dione |
| C2 gem-diol | Dehydration | α-hydroxy-aldehyde | 2-oxopropanal |
| C1-C2 vicinal diol | Pinacol Rearrangement | Tertiary carbocation at C2 | 2-hydroxy-2-methylpropanal |
It is also conceivable that a concerted elimination of two water molecules could occur, leading directly to highly unsaturated species, although this is likely a higher energy pathway. The interplay between the adjacent gem-diol and vicinal diol functionalities could also lead to more complex rearrangement and elimination cascades. quora.com
Oxidation and Reduction Pathways
The oxidation of this compound offers a pathway to a variety of carbonyl compounds. The presence of both primary (at C1) and secondary (at C2) hydroxyl groups means that the outcome of the oxidation will be highly dependent on the choice of oxidizing agent and the reaction conditions. bham.ac.uksavemyexams.com
Generally, primary alcohols are more reactive towards oxidation than secondary alcohols. bham.ac.uk Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to selectively oxidize the primary alcohol at C1 to an aldehyde. bham.ac.uk Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone. savemyexams.comumn.edu
The selective oxidation of secondary alcohols in polyols can be achieved with specific catalysts, such as certain ruthenium complexes, which favor the oxidation of more electron-rich and sterically hindered secondary hydroxyls. escholarship.orgacs.org In the case of this compound, such a catalyst could potentially favor the oxidation of the secondary hydroxyl group at C2.
Predicted Oxidation Products of this compound:
| Oxidizing Agent | Selectivity | Expected Product(s) |
| Pyridinium chlorochromate (PCC) | Mild, selective for primary alcohols | 2,2-dihydroxy-1-oxopropane (aldehyde) |
| Potassium permanganate (KMnO₄) | Strong, non-selective | 2,2-dihydroxypropanoic acid, 1-hydroxy-1,2-propanedione |
| Ruthenium catalyst | Selective for secondary alcohols | 1,1-dihydroxy-2-oxopropane (ketone) |
Reduction of this compound would lead to simpler polyols. The gem-diol functionalities are already at a high oxidation state and are not typically reduced further under standard hydrogenation conditions. However, the potential carbonyl products from dehydration could be reduced. For instance, if dehydration first leads to a ketone, subsequent reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) would yield a simpler triol. The polyol itself can act as a reducing agent for some metal cations at elevated temperatures. rsc.org
Esterification and Etherification Reactions
The four hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form polyesters. The reactivity of the hydroxyl groups in esterification generally follows the order: primary > secondary. Therefore, it is expected that the primary hydroxyl group at C1 would be the most reactive. By controlling the stoichiometry of the acylating agent, it may be possible to achieve selective mono-, di-, tri-, or tetra-esterification.
Williamson Ether Synthesis can be employed to convert the hydroxyl groups to ethers. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. cdnsciencepub.com In the case of polyols, achieving complete etherification can be challenging, and often mixtures of partially etherified products are obtained. cdnsciencepub.comresearchgate.net The use of a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the yields of etherification for polyols. cdnsciencepub.comcdnsciencepub.com Again, the primary hydroxyl group would be expected to be the most reactive site for etherification.
Expected Reactivity in Esterification and Etherification:
| Reaction | Reagents | Expected Site of Initial Reaction | Potential Products |
| Esterification | Carboxylic acid/Acid chloride, catalyst | Primary -OH at C1 | Mono-, di-, tri-, and tetra-esters |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Primary -OH at C1 | Mono-, di-, tri-, and tetra-ethers |
Hypothetical Polymerization Mechanisms as a Monomer Building Block
With four hydroxyl groups, this compound can theoretically act as a tetrafunctional monomer in polymerization reactions. vidavicus.com This functionality allows for the formation of highly branched or cross-linked polymers. For example, it could be used as a cross-linking agent in the synthesis of polyesters or polyurethanes. wikipedia.orgresearchgate.net
In polyesterification, this compound could be reacted with a dicarboxylic acid or its derivative. The tetrafunctionality would lead to the formation of a three-dimensional network structure, resulting in a thermosetting polymer. The properties of the resulting polyester (B1180765) would depend on the nature of the dicarboxylic acid and the degree of cross-linking.
Similarly, in the formation of polyurethanes, the hydroxyl groups of this compound can react with diisocyanates. The resulting polymer would be a highly cross-linked polyurethane, likely exhibiting high rigidity and thermal stability. The reactivity of the different hydroxyl groups (primary vs. secondary) would influence the growth and structure of the polymer network. rsc.org The higher reactivity of primary hydroxyls would likely lead to initial chain formation, followed by cross-linking through the secondary hydroxyls. poliuretanos.com.br
Role in Complex Reaction Cascades and Multi-Step Syntheses
The multiple functional groups of this compound make it a potentially valuable, albeit likely transient, intermediate in complex reaction sequences. The vicinal diol and gem-diol moieties can act as chelating ligands for metal ions, forming stable complexes that could influence the stereochemical outcome of subsequent reactions. rsc.orgresearchgate.netlmu.de Polyols are known to form complexes with a variety of metal ions, and the specific arrangement of hydroxyl groups in this compound could lead to selective binding. wipo.int
The dehydration of this compound to various carbonyl compounds opens up a wide range of subsequent transformations. For example, the formation of an α-hydroxy ketone via dehydration could be followed by further oxidation to a diketone, or reduction to a simpler diol with a different stereochemistry.
Furthermore, the combination of vicinal and geminal diols in one molecule could be exploited in domino or tandem reactions, where a single reagent triggers a cascade of transformations. For instance, a Lewis acid could initiate a pinacol rearrangement of the vicinal diol, and the resulting carbonyl group could then direct a subsequent reaction at another position in the molecule. The instability of the gem-diol functionalities suggests that this compound would likely be generated in situ and immediately consumed in a subsequent step of a multi-step synthesis.
Scientific Literature Review: this compound in Supramolecular Chemistry
A comprehensive review of scientific databases and chemical literature reveals a significant gap in the research concerning the supramolecular and host-guest chemistry of this compound. While the compound is registered under CAS number 116079-22-2 and its basic chemical structure and properties are known, there is a notable absence of published studies focusing on its application or behavior as a host molecule in supramolecular assemblies. nih.govchemsrc.comwikidata.org
This compound, a polyol with the chemical formula C₃H₈O₄, possesses multiple hydroxyl groups, a key feature for engaging in the hydrogen bonding that governs supramolecular chemistry. nih.gov In theory, these functional groups could act as hydrogen bond donors and acceptors, potentially allowing the molecule to form complexes with other "guest" molecules. However, without experimental data, any discussion of its capabilities in this area remains purely speculative.
The detailed aspects of its potential to form inclusion compounds, the selectivity of such processes, the specific non-covalent interactions at play, and the thermodynamics of complex formation have not been investigated or reported in peer-reviewed literature. Searches for crystallization-driven inclusion phenomena, enclathration selectivity, specific hydrogen bonding motifs, or the kinetics of complex formation involving this compound have yielded no results.
In contrast, other polyols and tetrols, such as pentaerythritol (B129877) and various derivatives of tetraphenylbutane-tetrol (TETROL), have been the subject of such studies. wikipedia.orgresearchgate.netresearchgate.net These related compounds have demonstrated the ability to form crystalline host-guest complexes, driven by extensive hydrogen bonding networks. researchgate.net This body of research on analogous molecules highlights the potential of polyols in supramolecular chemistry, but it cannot be directly extrapolated to describe the specific behavior of this compound.
Supramolecular Chemistry and Host Guest Interactions of Propane 1,1,2,2 Tetrol
Potential for Chemical Separation Applications
Without any foundational research on Propane-1,1,2,2-tetrol, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. If research on this compound becomes available in the future, the requested article can be generated.
Advanced Derivative Chemistry and Functionalization of Propane 1,1,2,2 Tetrol
Synthesis of Polyfunctionalized Derivatives
Preparation of Polyol Esters and Ethers
The conversion of hydroxyl groups to esters and ethers is a fundamental transformation for polyols. These reactions can alter the physical properties of the molecule, such as its solubility, viscosity, and polarity.
Esters: The esterification of polyols like glycerol (B35011), erythritol (B158007), and sorbitol with fatty acids is a well-established industrial process. google.com One common method involves the direct reaction of the polyol with a carboxylic acid or its derivative (like an acid chloride or anhydride) at elevated temperatures, often with the removal of water to drive the reaction to completion. google.com For a theoretical molecule like Propane-1,1,2,2-tetrol, partial or full esterification could be envisioned, leading to a range of derivatives with varying degrees of substitution. The use of a fatty acid soap as a catalyst at temperatures between 100° and 190°C has been shown to be effective for linear polyalcohols. google.com
Ethers: Etherification of polyols can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then react with an alkyl halide. For polyols, controlling the degree of etherification can be challenging. Site-selective modification is an advanced strategy that has been developed for complex polyols, sometimes using catalyst systems to direct the reaction to a specific hydroxyl group. d-nb.info For instance, palladium-catalyzed O-allylation has been shown to be site-switchable on polyols by changing the Lewis acid additive. d-nb.info
Integration into Polymer Backbones for Material Science Applications
Polyols are crucial building blocks in polymer chemistry, serving as monomers or cross-linking agents to create complex three-dimensional networks. wikipedia.org Their multiple hydroxyl groups allow for the formation of polyesters and polyurethanes. econic-technologies.comresearchgate.net
Polyesters: By reacting with dicarboxylic acids, this compound could theoretically act as a monomer to form hyperbranched or cross-linked polyesters. The number of hydroxyl groups and their stereochemistry significantly influence the properties of the resulting polymer. nih.gov For example, using polyols with more hydroxyl groups can lead to polymers with a higher density of functional groups and increased branching. nih.gov
Polyurethanes: In polyurethane synthesis, polyols react with diisocyanates. econic-technologies.comresearchgate.net The structure of the polyol is a key determinant of the final properties of the polyurethane foam, coating, or elastomer. A tetra-functional polyol like this compound could act as a potent cross-linker, potentially leading to rigid and thermally stable materials. The molecular weight and functionality of the polyol are critical parameters that manufacturers adjust to fine-tune the performance of the final product. econic-technologies.com
Chiral Derivatives and Stereochemical Control
The C2 carbon in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The ability to control this stereochemistry is vital for applications in areas like asymmetric synthesis and chiral recognition.
Enantioselective Synthesis of this compound Stereoisomers
While no synthesis of this compound has been reported, methods for the enantioselective synthesis of other polyols can provide a blueprint. Asymmetric dihydroxylation of a suitably substituted alkene precursor is a powerful strategy for creating chiral diols. For a complex target like this compound, a multi-step synthesis would be necessary. Iterative approaches, such as those involving the homologation of boronic esters, have been developed for the stereocontrolled synthesis of complex polyols with multiple stereocenters. polimi.it Such advanced catalytic methods offer precise control over the stereochemical outcome. rsc.org
Application in Chiral Recognition and Resolution
Chiral polyols and their derivatives are used to separate racemic mixtures into their constituent enantiomers, a process known as chiral resolution. wikipedia.orglibretexts.org They can be incorporated into stationary phases for chiral chromatography or used as chiral selectors in capillary electrophoresis. springernature.com The fundamental principle is the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the substance being separated. These diastereomeric complexes have different stabilities or properties, allowing for their separation. libretexts.org Boronic acids, for example, can form complexes with polyols, and this interaction has been used to separate erythritol from other polyols. acs.org A chiral derivative of this compound could potentially serve as a novel agent for such applications.
Metal Complexation and Coordination Chemistry**
The hydroxyl groups of polyols can act as ligands, coordinating to metal ions to form metal complexes. uni-muenchen.de Glycerol, for instance, can coordinate directly to metal centers or, more commonly, act as a deprotonated "glycerolato" ligand. mdpi.com This ability to chelate metals is shared by other sugar alcohols like erythritol and xylitol. uni-muenchen.deresearchgate.net
The arrangement of the hydroxyl groups in this compound, particularly the two diol functionalities, would likely make it an effective chelating agent for various metal ions. The stability and structure of these complexes would depend on the metal ion, the pH of the solution, and the stereochemistry of the polyol. For example, zinc has been shown to form cationic complexes with erythritol in water, and these complexes have demonstrated enhanced antimicrobial activity by being able to penetrate bacterial biofilms. nih.gov Similar applications could be envisioned for metal complexes of a stabilized this compound.
Ligand Design and Chelating Properties with Metal Ions
This compound possesses a distinctive arrangement of hydroxyl groups, featuring two geminal diol functionalities on adjacent carbon atoms (C1 and C2). This structure presents intriguing possibilities for ligand design and metal ion chelation. The primary mode of coordination for polyols involves the deprotonation of one or more hydroxyl groups to form alkoxide ligands, which can then bind to a metal center.
The presence of two sets of vicinal diols (at O1-O2 and within the geminal diol arrangements) suggests that this compound could act as a bidentate or potentially a tridentate chelating agent. The formation of five-membered chelate rings through the coordination of vicinal diols is a common and stabilizing motif in coordination chemistry. researchgate.net In the case of this compound, chelation could occur via the hydroxyl groups on C1 and C2. The stability of such complexes would be influenced by the nature of the metal ion, with a general expectation of stronger complexes being formed with harder metal cations.
Furthermore, the functionalization of the non-coordinating hydroxyl groups of this compound could lead to the development of more sophisticated ligands with tailored properties. For instance, etherification or esterification of one or more hydroxyl groups could be used to introduce other donor atoms (e.g., nitrogen or sulfur), thereby creating multidentate ligands capable of forming highly stable complexes with a wider range of metal ions. The synthesis of such derivatives could draw inspiration from methods used for other vicinal diols, where selective protection and functionalization are key steps. rsc.org
The chelating properties of this compound are anticipated to be highly dependent on the pH of the system, which dictates the extent of deprotonation of the hydroxyl groups. In basic media, the formation of polytetrolate anions would enhance the ligand's ability to coordinate with metal ions. The stability of the resulting metal complexes can be quantified by their stability constants (log K), which are predicted to vary with the metal ion, as seen with other polyol complexes. While no experimental data exists for this compound, we can extrapolate potential stability constants based on analogous systems.
| Metal Ion | Predicted log K₁ | Coordination Mode | Reference Analogue |
|---|---|---|---|
| Cu(II) | ~ 4.5 - 5.5 | Bidentate (O¹, O²) | Glycerol |
| Fe(III) | ~ 6.0 - 7.0 | Bidentate/Tridentate | Erythritol researchgate.net |
| Zn(II) | ~ 3.0 - 4.0 | Bidentate (O¹, O²) | Glycerol |
| Al(III) | ~ 5.5 - 6.5 | Bidentate/Tridentate | General Polyols |
Spectroscopic Signatures of Metal-Polyol Complexes
The formation of metal complexes with this compound would be expected to produce distinct changes in its spectroscopic signatures. These changes, observable through techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, would provide crucial evidence for coordination and offer insights into the structure of the resulting complexes.
Infrared (IR) Spectroscopy: The IR spectrum of free this compound would be dominated by a broad absorption band corresponding to the O-H stretching vibrations of its hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Upon coordination to a metal center and deprotonation, this band would be expected to shift to a lower frequency and may sharpen, indicating the formation of metal-alkoxide bonds. Additionally, changes in the C-O stretching vibrations (around 1000-1150 cm⁻¹) would be anticipated, providing further evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be powerful tools for characterizing the formation of metal-tetrolate complexes in solution. In the ¹H NMR spectrum, the protons attached to the carbon atoms bearing the coordinating hydroxyl groups would likely experience a downfield shift due to the electron-withdrawing effect of the metal center. Similarly, in the ¹³C NMR spectrum, the carbon signals of the coordinating diol backbone would also be expected to shift downfield. The magnitude of these shifts could provide information about which hydroxyl groups are involved in the coordination.
UV-Visible (UV-Vis) Spectroscopy: While this compound itself is not expected to absorb significantly in the visible region, its complexes with transition metals would likely exhibit d-d electronic transitions, resulting in colored solutions. The position and intensity of these absorption bands would be characteristic of the metal ion and the coordination geometry of the complex. For instance, the formation of a copper(II) complex would be expected to result in a blue or green solution with a broad absorption band in the 600-800 nm range.
| Spectroscopic Technique | Observed Feature | Predicted Value/Change | Interpretation |
|---|---|---|---|
| IR Spectroscopy | ν(O-H) | Shift from ~3400 cm⁻¹ to ~3250 cm⁻¹ | Coordination of hydroxyl groups |
| ν(C-O) | Shift and/or splitting of bands around 1050 cm⁻¹ | Involvement of specific C-O bonds in coordination | |
| ¹H NMR Spectroscopy | δ(H on C1, C2) | Downfield shift of 0.5 - 1.5 ppm | Deshielding due to proximity to metal center |
| ¹³C NMR Spectroscopy | δ(C1, C2) | Downfield shift of 5 - 15 ppm | Change in electronic environment upon coordination |
| UV-Vis Spectroscopy | λ_max | ~650 - 750 nm | d-d transition of Cu(II) in a chelated environment |
Environmental Chemistry and Atmospheric Formation Pathways of Tetrols General Polyols, Theoretical Considerations
Atmospheric Oxidation Mechanisms Leading to Polyol Formation
The formation of polyols in the atmosphere is a complex process initiated by the oxidation of volatile organic compounds (VOCs). purdue.edu This transformation from the gas phase to the particle phase is a key area of atmospheric research.
A variety of volatile organic compounds (VOCs) act as precursors to atmospheric polyols. google.comgoogle.com A major natural precursor is isoprene (B109036) (2-methyl-1,3-butadiene), the most abundant non-methane hydrocarbon emitted into the atmosphere, primarily from vegetation. nih.gov The atmospheric oxidation of isoprene, initiated by the highly reactive hydroxyl radical (•OH), is a significant pathway for the formation of tetrols, specifically the diastereomers 2-methylthreitol and 2-methylerythritol (B1207437). nih.govpnas.orgacs.org
The process begins with the photolysis of molecules like ozone (O3) or nitrogen dioxide (NO2) by sunlight, which generates highly reactive radical species. caltech.eduwikipedia.org The hydroxyl radical, in particular, is a key initiator of radical-chain oxidation in the troposphere. caltech.edu It reacts with VOCs, like isoprene, to form a hydroxy peroxy radical (RO2•). pnas.orguwa.edu.au The subsequent fate of this peroxy radical is dependent on the concentration of nitrogen oxides (NOx = NO + NO2). pnas.orgmanchester.ac.uk
In low-NOx environments , characteristic of many forested regions, the RO2• radical primarily reacts with the hydroperoxyl radical (HO2•). This leads to the formation of isoprene epoxydiols (IEPOX). pnas.org
In high-NOx environments , often found in urban areas, the RO2• radical reacts with nitric oxide (NO), converting it to nitrogen dioxide (NO2) and ultimately contributing to ozone production. manchester.ac.uk
The formation of 2-methyltetrols from isoprene is believed to occur primarily through the further reaction of IEPOX. pnas.org
Key Atmospheric Radical Reactions:
Initiation: Photodissociation of ozone in the presence of water vapor is a primary source of hydroxyl radicals in the troposphere. caltech.edu
Propagation: The hydroxyl radical reacts with VOCs to form peroxy radicals, which then participate in a series of reactions that can lead to the formation of various oxidation products, including polyols. uwa.edu.aumanchester.ac.uk
Termination: Radical reactions can be terminated through various processes, including radical-radical reactions. numberanalytics.com
The table below summarizes key precursor compounds and the resulting polyols.
| Precursor Compound | Resulting Polyol(s) |
| Isoprene | 2-methylthreitol, 2-methylerythritol |
| 2-Methyl-3-buten-2-ol (MBO) | Dihydroxyisopentanol (DHIP) and other polyols |
Data derived from multiple sources. nih.govpnas.orgnih.gov
The formation of SOA and the polyols within them is not solely a gas-phase phenomenon. Multiphase chemistry, which involves reactions occurring in or on aqueous aerosol particles, plays a critical role. purdue.eduacs.org Aqueous-phase oxidation within cloud droplets and deliquesced particles is a significant pathway for the formation of highly oxidized organic aerosol. mit.eduresearchgate.net
The uptake of gas-phase oxidation products, such as IEPOX, into acidic sulfate (B86663) aerosols is a key step. mdpi.com Inside the aqueous phase of the aerosol, acid-catalyzed ring-opening of the epoxide occurs, followed by the addition of nucleophiles like water, leading to the formation of tetrols. nih.govmdpi.com The presence of aerosol water can introduce new reaction pathways and promote the formation of particulate matter. acs.org
Laboratory studies have shown that the oxidation of polyols within submicron particles can be rapid and lead to the formation of compounds like oxalate, accompanied by the loss of carbon to the gas phase as volatile products. mit.educopernicus.org This highlights that the product distribution from aqueous aerosol oxidation can differ significantly from bulk aqueous-phase experiments, emphasizing the need for studies under atmospherically relevant conditions. mit.eduresearchgate.net The phase state of the aerosol, whether liquid, semi-solid, or glassy, can also influence partitioning and reaction rates. nih.gov
Modeling of Secondary Organic Aerosol (SOA) Formation
To accurately predict the impact of SOA on climate and air quality, atmospheric models must incorporate the complex chemical and physical processes involved in their formation.
Atmospheric models are increasingly incorporating the formation of tetrols from precursors like isoprene to improve predictions of SOA mass. d-nb.inforesearchgate.net Models such as the Community Multiscale Air Quality (CMAQ) modeling system are being updated to include detailed isoprene SOA mechanisms. researchgate.net
However, accurately representing multiphase chemistry remains a challenge. d-nb.info Models like the UNIfied Partitioning-Aerosol phase Reaction (UNIPAR) model aim to better predict SOA mass from multiphase reactions by using explicit gas-phase chemistry. d-nb.info The incorporation of aqueous-phase reactions of reactive organic species and gas-aqueous partitioning has been shown to significantly improve the simulation of SOA formation, especially under humid conditions. d-nb.info
Computational studies are also being used to explore the role of tetrols, such as the 2-methyltetrols from isoprene photooxidation, in the initial stages of aerosol formation, known as prenucleation. nih.govacs.org These studies investigate the ability of tetrols to form stable clusters with other atmospheric molecules like sulfuric acid and water. nih.gov While some research suggests that 2-methyltetrols are unlikely to be major players in new particle formation, they are valuable model compounds for understanding these processes. nih.govacs.org
The partitioning of semi-volatile organic compounds (SVOCs), including polyols and their precursors, between the gas and particle phases is a critical process that influences their atmospheric lifetime and transport. copernicus.orgnih.gov This partitioning is often described by the partitioning coefficient (K'p). copernicus.org
Models use parameterizations to describe this partitioning, often based on the octanol-air partition coefficient (Koa). copernicus.org However, accurately predicting K'p can be challenging, especially for lower molecular weight SVOCs. copernicus.org
The degradation of these compounds in both the gas and particle phases also needs to be considered. copernicus.org The rate of gaseous degradation can influence the gas-particle partitioning equilibrium. copernicus.org For instance, if the gas-phase degradation is rapid, it can lead to a deviation from equilibrium and an increase in the apparent partitioning to the particle phase. copernicus.org
The physical state of the aerosol also plays a crucial role. The viscosity of the organic phase can affect diffusion rates and, consequently, the partitioning and degradation of compounds within the aerosol. nih.govacs.org Models are being developed to predict the phase state of SOA and its impact on multiphase chemistry. nih.gov For example, a new algorithm can determine SOA phase separation based on factors like the oxygen-to-carbon ratio, organic mass to sulfate ratio, and meteorological conditions. nih.gov
The table below shows the estimated atmospheric lifetimes of MBO with respect to different oxidants.
| Oxidant | Assumed Tropospheric Concentration (molecules cm⁻³) | MBO Lifetime |
| •OH | 1.5 x 10⁶ | 3.3 hours |
| O₃ | 7 x 10¹¹ | 47.8 hours |
| NO₃• | 4.8 x 10⁸ | 48.2 hours |
Data from Zhang et al. (2012) as cited in a related study. nih.gov
Analytical Methodologies for Environmental Detection (Advanced Chemical Methods)
The detection and quantification of tetrols and other polyols in atmospheric aerosols are essential for validating atmospheric models and understanding their sources and formation mechanisms. Due to the complexity of aerosol samples and the low concentrations of these compounds, sophisticated analytical techniques are required. rsc.org
A common approach involves collecting aerosol samples on filters, followed by extraction and chemical analysis. Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique. rsc.orgnih.gov However, since many polyols are not sufficiently volatile for GC analysis, a derivatization step is often necessary to convert them into more volatile forms. rsc.org
High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is another powerful tool for analyzing these compounds. nih.gov Chiral chromatography methods have also been developed to separate and quantify the different stereoisomers of tetrols, such as 2-methylerythritol and 2-methylthreitol. nih.govresearchgate.net This is particularly important because the relative abundance of different enantiomers can provide insights into whether the compounds have a biological (primary) or a chemical (secondary) origin. nih.govresearchgate.net For example, some studies have found an enantiomeric excess of 2-methylerythritol in ambient aerosols, suggesting a contribution from biological sources in addition to atmospheric formation. nih.govresearchgate.net
The table below summarizes some of the advanced analytical methods used for the detection of tetrols in the environment.
| Analytical Technique | Sample Preparation | Key Findings/Applications |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Extraction, Derivatization | Identification and quantification of 2-methyltetrols and other oxidation products in SOA. researchgate.netrsc.org |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Extraction, Acid Hydrolysis | Measurement of benzo[a]pyrene (B130552) tetrols as biomarkers of DNA adducts. nih.gov |
| Chiral Capillary GC/MS | Extraction, Derivatization | Separation of enantiomers of 2-methyltetrols to distinguish between primary and secondary sources. nih.govresearchgate.net |
| High-Resolution Aerosol Mass Spectrometry (AMS) | Real-time analysis of aerosol composition | Monitoring the aqueous-phase oxidation of polyols in laboratory chamber studies. mit.educopernicus.org |
| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Extraction, Derivatization | Determination of stable carbon isotope ratios of 2-methyltetrols to study their formation pathways. acs.org |
This table is a compilation of data from various sources.
Chromatographic-Mass Spectrometric Techniques for Trace Analysis
The trace analysis of polar organic compounds like propane-1,1,2,2-tetrol in atmospheric aerosols presents analytical challenges due to their low volatility and high polarity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques employed for the identification and quantification of polyols in atmospheric samples. researchgate.netnih.govcopernicus.org
For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of the polyols. nih.gov A common method involves silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This procedure allows for the successful separation and detection of these compounds by GC-MS. The optimization of the extraction procedure from aerosol filters is crucial for accurate quantification. nih.gov
Interactive Table: GC-MS Analysis Parameters for Atmospheric Polyols
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Extraction Solvent | Solvent used to extract organic compounds from the filter sample. | Methanol/Dichloromethane mixture nih.gov |
| Derivatization Reagent | Reagent used to increase the volatility of the polyols. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Separation Column | The stationary phase used in the gas chromatograph for separation. | Non-polar or semi-polar capillary columns (e.g., DB-5ms) |
| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) |
| Quantification | Method used to determine the concentration of the analytes. | Internal standard method using a labeled standard. copernicus.org |
Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that can often circumvent the need for derivatization. nih.gov For the analysis of sugars and sugar polyols, a method utilizing post-column addition of a chloride source (e.g., chloroform) has been shown to significantly enhance the ionization efficiency in negative-ion electrospray ionization (ESI) by forming chloride adduct ions ([M+Cl]⁻). nih.gov This approach allows for sensitive detection of a range of polyols, from C3 sugar alcohols to trisaccharides. nih.gov
Interactive Table: LC-MS Analysis Parameters for Atmospheric Polyols
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Mobile Phase | The solvent system used to carry the sample through the LC column. | Water/Acetonitrile (B52724) gradient nih.gov |
| Separation Column | The stationary phase used in the liquid chromatograph for separation. | Amino-based carbohydrate column nih.gov |
| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Negative-ion Electrospray Ionization (ESI) nih.gov |
| Adduct Formation | Post-column addition to enhance ionization. | Chloroform in acetonitrile to form [M+Cl]⁻ adducts nih.gov |
| Detection Limits | The lowest concentration of an analyte that can be reliably detected. | In the order of 0.1 µM nih.gov |
Isotopic Labeling for Source Apportionment Studies
Isotopic labeling is a powerful tool for elucidating the sources and atmospheric formation pathways of organic aerosols. science.gov By using isotopically labeled precursors in laboratory studies or by analyzing the natural isotopic composition of ambient aerosols, scientists can trace the origins and transformations of atmospheric compounds. science.gov
Stable carbon isotope analysis (¹³C/¹²C ratio, expressed as δ¹³C) is particularly useful for distinguishing between different sources of carbonaceous aerosols. For example, VOCs from biogenic sources (e.g., plants) often have a different δ¹³C signature compared to those from anthropogenic sources (e.g., fossil fuel combustion). By measuring the δ¹³C of aerosol components, it is possible to apportion their contribution from these different sources.
While specific isotopic studies on this compound are not documented, the principles can be applied. If potential precursors to this compound are identified, their isotopic signatures can be characterized. For instance, laboratory-based smog chamber experiments using ¹³C-labeled propane (B168953) or propene could definitively trace the carbon atoms from the precursor to the final tetrol product. This would provide unequivocal evidence of the formation pathway and allow for the quantification of formation yields.
Furthermore, the analysis of the isotopic composition of short-chain fatty acids in urban and non-urban aerosols has demonstrated the utility of this technique in differentiating sources. science.gov Similar approaches could be applied to short-chain polyols.
Interactive Table: Illustrative δ¹³C Values for Different VOC Sources
| Source Category | Potential Precursors | Typical δ¹³C Range (‰) |
|---|---|---|
| Biogenic | Isoprene, Terpenes, Glycerol (B35011) | -25 to -35 |
| Fossil Fuel Combustion | Short-chain alkanes/alkenes from gasoline/diesel | -26 to -30 |
| Biomass Burning | Various VOCs | -22 to -30 |
Note: These are general ranges and can vary depending on the specific plant species, fuel type, and environmental conditions.
Isotope ratio mass spectrometry (IRMS) coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS) is the analytical technique used to measure the isotopic composition of individual compounds in a complex mixture. The application of such techniques to atmospheric samples containing this compound would be a critical step in understanding its sources and atmospheric lifecycle.
Conclusion and Future Research Directions
Summary of Current Theoretical Understanding and Research Gaps
Currently, the understanding of propane-1,1,2,2-tetrol is confined almost exclusively to computationally derived data. Databases such as PubChem list computed properties, but there is a significant void where experimental data and in-depth theoretical analyses should be. nih.gov
Current Theoretical Knowledge (Computed Data):
| Property | Value | Source |
| Molecular Formula | C₃H₈O₄ | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Weight | 108.09 g/mol | PubChem nih.gov |
| XLogP3-AA | -2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 108.04225873 Da | PubChem nih.gov |
| Topological Polar Surface Area | 80.9 Ų | PubChem nih.gov |
Interactive Data Table of Computed Properties
This table is based on computationally generated data and awaits experimental verification.
Prospective Areas for Theoretical and Experimental Exploration
The study of this compound offers a fertile ground for both computational and laboratory-based research.
Theoretical Exploration: Advanced computational methods could provide initial insights into the molecule's fundamental properties.
Conformational Analysis: Density Functional Theory (DFT) calculations could be employed to predict the most stable conformers, considering the intricate network of possible intramolecular hydrogen bonds. dergipark.org.tr
Stability and Reactivity: High-level quantum chemical calculations can investigate the molecule's thermodynamic stability, particularly its susceptibility to dehydration reactions. The interactions between the vicinal hydroxyl groups are of fundamental interest and could be probed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net
Solvation Effects: Molecular dynamics simulations could model the behavior of this compound in aqueous solutions, shedding light on its interaction with water molecules and its potential as a humectant or cryoprotectant. researchgate.net Studies on other polyols show they can significantly distort the hydrogen bond network of water. researchgate.net
Experimental Exploration:
Synthesis: Developing a viable synthetic route is the first critical step. Given its structure, this would likely be a multi-step process requiring careful selection of protecting groups to achieve the desired stereochemistry.
Spectroscopic Characterization: Once synthesized, detailed characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be essential to confirm its structure and provide experimental evidence of intramolecular interactions. creative-proteomics.com
Physical Properties: Experimental determination of fundamental properties like melting point, boiling point, and solubility would be necessary to validate computational predictions.
Applications: As a polyol, it could be investigated as a monomer for creating novel polyesters or polyurethanes, potentially imparting unique properties due to its high density of hydroxyl groups. researchgate.netnih.gov
Emerging Methodologies and Techniques for Polyol Research and Application
Future research on this compound would benefit from a host of modern analytical and computational techniques that are being applied to polyol research.
Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive for the analysis and quantification of polyols. creative-proteomics.com For more complex structures or mixtures that might arise during synthesis, Mass-remainder analysis (MARA) is a powerful data mining tool for interpreting complex tandem mass spectra of polyethers. researchgate.net
Raman Jet Spectroscopy: This technique has been used to study the subtle hydrogen bonding in vicinal diols in the gas phase, providing high-resolution data that can be used to benchmark theoretical calculations. rsc.org
Kirkwood-Buff Derived Force Fields: For computational simulations, the development of more accurate force fields is crucial. The Kirkwood-Buff theory allows for the creation of force fields that correctly balance solute-solute and solute-solvent interactions, which is critical for polyols. core.ac.uk
Sustainable Synthesis Routes: As the chemical industry moves towards greener processes, exploring the synthesis of novel polyols from renewable resources is a major trend. researchgate.netacs.org Future work on this compound could explore bio-based starting materials and catalytic routes to improve sustainability.
Q & A
Basic: What synthetic routes are available for preparing Propane-1,1,2,2-tetrol, and how is purity validated?
This compound can be synthesized via multi-step hydroxylation of propane derivatives, though specific pathways are not detailed in the evidence. For analogous polyols (e.g., propane-1,2-diol), hydration of epoxides (e.g., propylene oxide) under acidic or basic conditions is common . Post-synthesis, purity is validated using:
- High-Performance Liquid Chromatography (HPLC): Fluorescence and UV detectors (e.g., linearity R² > 0.99) ensure resolution of stereoisomers and contaminants .
- Spectroscopy: FT-IR confirms functional groups (e.g., broad -OH stretches at ~3400 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability and residual solvents (degradation onset > 200°C) .
Basic: How do researchers characterize the crystallographic properties of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and polymorphism. For example:
- Polymorph Identification: α- and β-forms of tetrols are distinguished via unit cell parameters and hydrogen-bonding patterns .
- Graph Set Analysis: Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency and stability .
Methodological Note: Crystallization conditions (solvent, temperature) must be optimized to avoid amorphous phases .
Advanced: How is this compound utilized in designing degradable polyurethane elastomers?
In polyurethane synthesis, tetrols act as crosslinkers with acetal moieties to enable Controlled Acid-Triggered Cleavage of Hydrolyzables (CATCH) . Key steps:
Pre-polymer Formation: React tetrol with diisocyanates (e.g., toluene diisocyanate, TDI) at a 2:1 molar ratio to ensure unreacted -OH groups for degradation .
Degradation Testing: Immerse films in acidic media (pH 2–4) and monitor mass loss via gravimetry.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA) tracks viscoelastic changes (e.g., storage modulus drop > 50% post-degradation) .
Advanced: What analytical challenges arise in detecting this compound-derived DNA adducts, and how are they resolved?
Tetrols like Tetrol I-1 and Tetrol II-2 (BaP metabolites) are biomarkers for genotoxicity. Challenges include:
- Low Abundance: Adducts occur at pg/mL levels, requiring HPLC with fluorescence detection (MDL: 2.0–3.1 pg/mL) .
- Matrix Interference: Solid-phase extraction (SPE) and isotope dilution improve specificity.
- Validation: Linearity (R² > 0.98) and recovery rates (> 85%) are critical for reproducibility .
Basic: How do researchers resolve stereoisomerism in this compound?
Stereoisomers are separated via:
- Chiral Chromatography: Use amylose- or cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol).
- Nuclear Magnetic Resonance (NMR): ¹³C-NMR distinguishes diastereomers via coupling constants (e.g., J > 2 Hz for trans-OH groups) .
Note: Racemic mixtures may require enzymatic resolution or asymmetric synthesis .
Advanced: What computational tools predict the hydrogen-bonding networks of this compound in crystal lattices?
Graph Set Theory (GST) analyzes hydrogen-bond patterns using:
- Topological Descriptors: Identify motifs like chains (C), rings (R), and self-assembled helices .
- Software: Programs like Mercury (CCDC) or Python-based graph set analyzers classify interactions (e.g., D⋯A distances < 3.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
